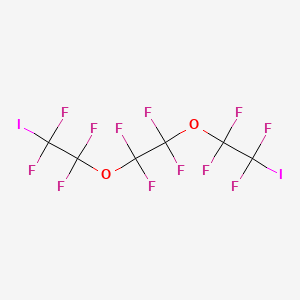
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine and iodine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves multiple steps. One common method starts with the reaction of trichlorethylene (TCE) and hydrogen fluoride (HF) to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a). This intermediate is then subjected to further fluorination at higher temperatures to yield 1,1,1,2-tetrafluoroethane (HFC-134a)
Analyse Chemischer Reaktionen
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the iodine atoms to hydrogen, resulting in the formation of less halogenated derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways, leading to specific biological effects. For example, the compound can form stable complexes with enzymes or receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound with fewer iodine atoms, used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1,2-diphenylethane: A fluorinated aromatic compound with different structural features and applications.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A chlorinated and fluorinated compound with distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
64053-21-0 |
|---|---|
Molekularformel |
C6F12I2O2 |
Molekulargewicht |
585.85 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
InChI |
InChI=1S/C6F12I2O2/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20 |
InChI-Schlüssel |
SJRNWNLCSUONBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(C(F)(F)I)(F)F)(F)F)(OC(C(F)(F)I)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


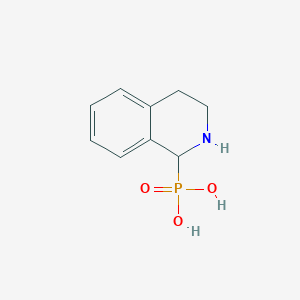
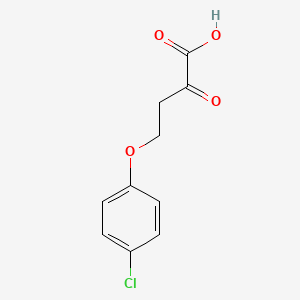
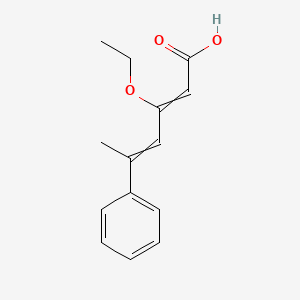
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
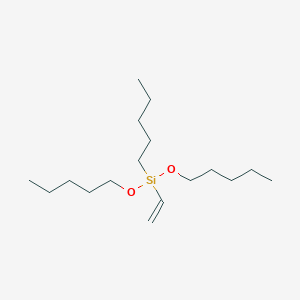
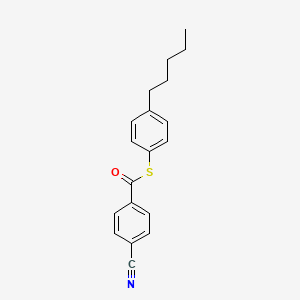
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
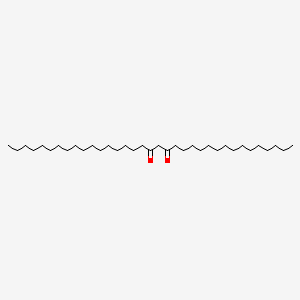
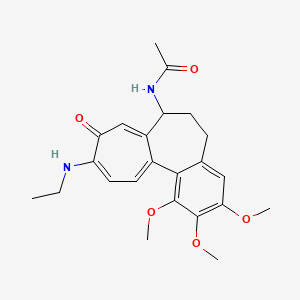
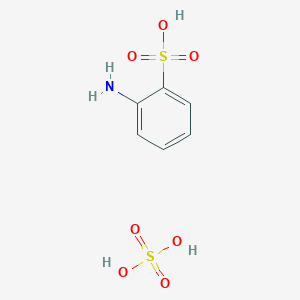
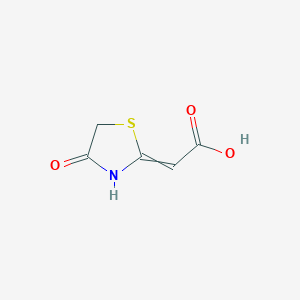
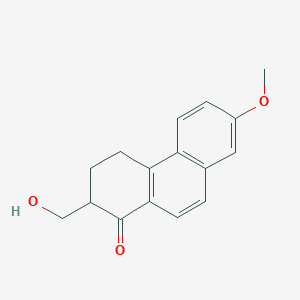
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
